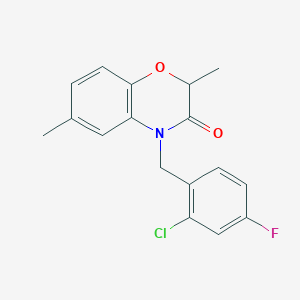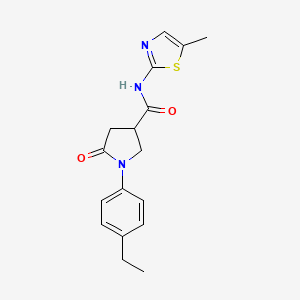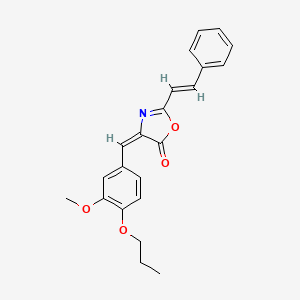![molecular formula C18H22BrNO B4612468 4-[(4-bromophenyl)amino]-2,6-diisopropylphenol](/img/structure/B4612468.png)
4-[(4-bromophenyl)amino]-2,6-diisopropylphenol
Vue d'ensemble
Description
4-[(4-bromophenyl)amino]-2,6-diisopropylphenol is a useful research compound. Its molecular formula is C18H22BrNO and its molecular weight is 348.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 347.08848 g/mol and the complexity rating of the compound is 294. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
4-[(4-Bromophenyl)amino]-2,6-diisopropylphenol is involved in the synthesis and study of sterically demanding aminopyridines. The reaction of Grignard compounds with dibromopyridine, in the presence of a catalytic amount of nickel bromide and tricyclohexylphosphane, leads to monoarylated bromopyridines. These intermediates undergo palladium-catalysed aryl amination, producing aminopyridinate ligands. Such ligands are key in forming monomeric and polymeric lithium and potassium aminopyridinates with potential applications in organometallic chemistry and catalysis (Scott et al., 2004).
Antioxidant Properties
Bromophenols, including derivatives of this compound, have been studied for their effective antioxidant power. These compounds, due to their phenolic structure, exhibit potential as potent antioxidants and radical scavengers. The presence of phenolic hydroxyl groups is associated with significant antioxidant activity, which could make these compounds promising for various applications in oxidative stress management and as protective agents against free radical damage (Çetinkaya et al., 2012).
Ecotoxicological Evaluation
Ecotoxicological studies have been conducted to assess the environmental and biological impact of bromophenyl compounds. These studies involve a battery of ecotoxicological model systems, including the immobilization of Daphnia magna and the development of zebrafish embryos, to investigate the toxic effects of such compounds on aquatic organisms and mammalian cells. The findings indicate that bromophenyl compounds can be toxic to both aquatic organisms and mammalian cells, emphasizing the need for careful consideration of their environmental impact and potential risks (Chen et al., 2004).
Fluorescence Properties
The fluorescence enhancement of aminostilbene derivatives, related to this compound, has been studied. The introduction of N-phenyl substituents leads to more planar ground-state geometries and a red shift in the absorption and fluorescence spectra. Such compounds exhibit low photoisomerization quantum yields and high fluorescence quantum yields at room temperature, which makes them interesting candidates for applications in fluorescent materials and optical devices (Yang et al., 2002).
Propriétés
IUPAC Name |
4-(4-bromoanilino)-2,6-di(propan-2-yl)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22BrNO/c1-11(2)16-9-15(10-17(12(3)4)18(16)21)20-14-7-5-13(19)6-8-14/h5-12,20-21H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCVSHFKPUMOQEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CC(=C1O)C(C)C)NC2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl 4-({5-[(6-methoxy-1,3-benzodioxol-5-yl)methylene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoate](/img/structure/B4612387.png)
![4-{1-cyano-2-[1-phenyl-3-(2-thienyl)-1H-pyrazol-4-yl]vinyl}benzonitrile](/img/structure/B4612411.png)
![2-ethoxy-N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B4612415.png)
![N-(4-{[1-(3,4-dichlorophenyl)-1H-tetrazol-5-yl]methoxy}phenyl)acetamide](/img/structure/B4612421.png)

![3-chloro-N-({[3-(pentanoylamino)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4612441.png)

![5-(4-bromophenyl)-3-[(6-nitro-1,3-benzodioxol-5-yl)methylene]-2(3H)-furanone](/img/structure/B4612457.png)
![2-(4,5-dibromo-2-thienyl)-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4612462.png)


![2-[(4,5-diphenyl-1H-imidazol-2-yl)thio]-N-(2-phenoxyethyl)acetamide](/img/structure/B4612484.png)
![2-{[5-(1,3-benzodioxol-5-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-1-(2,4-dichlorophenyl)ethanone](/img/structure/B4612496.png)

